

In Vivo Administration Protocol for PluriSIn #2 in Animal Studies

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Compound of Interest

Compound Name: PluriSIn #2

Cat. No.: B3182385

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

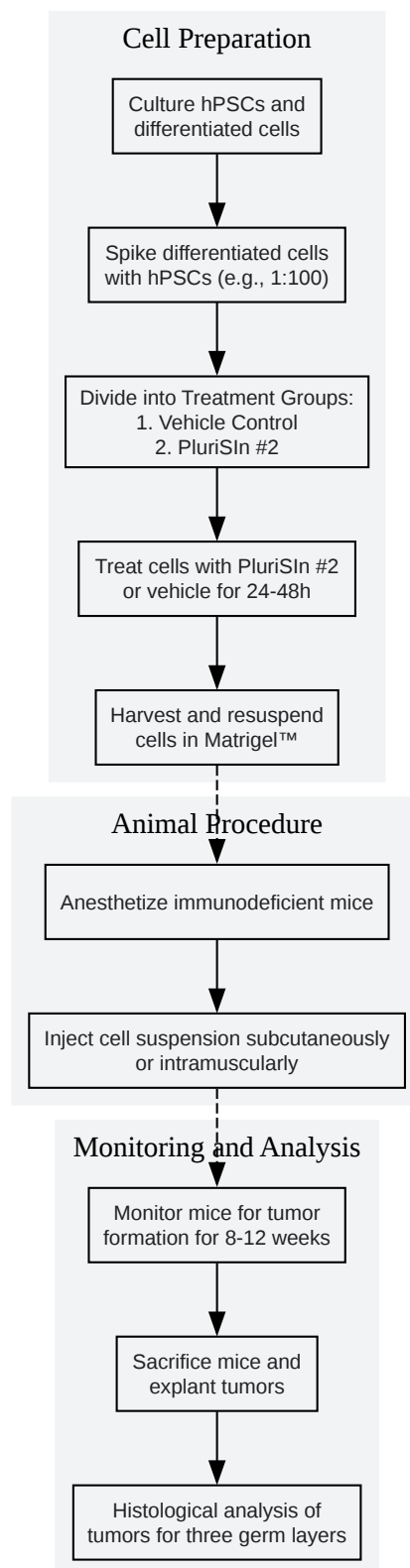
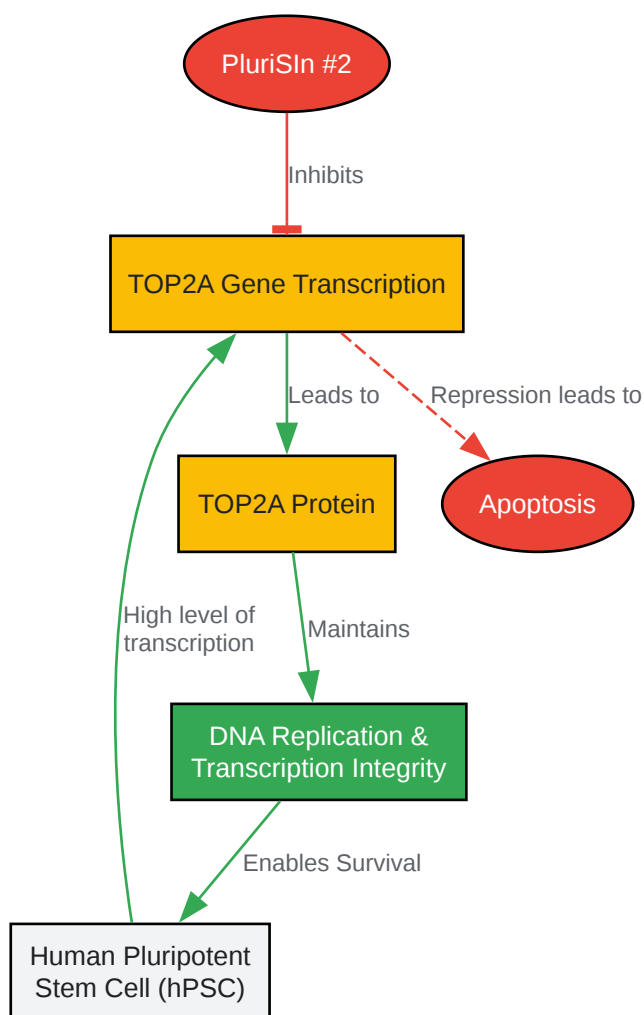
Introduction

PluriSIn #2 is a small molecule inhibitor that selectively induces apoptosis in human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). Its primary application in preclinical animal studies is the elimination of residual undifferentiated hPSCs from cell therapy products to mitigate the risk of teratoma formation. Unlike its counterpart, PluriSIn #1, which inhibits stearoyl-CoA desaturase (SCD1), **PluriSIn #2** functions by a distinct mechanism of action. It selectively represses the transcription of topoisomerase II alpha (TOP2A), an enzyme that is highly expressed in and essential for the survival of undifferentiated hPSCs. This targeted transcriptional repression leads to a reduction in TOP2A protein levels, ultimately triggering cell death in the pluripotent cell population while sparing differentiated cells.

These application notes provide a comprehensive overview of the in vivo administration of **PluriSIn #2**, including its mechanism of action, a detailed experimental protocol for a teratoma formation assay, and a summary of available data.

Signaling Pathway of PluriSIn #2

PluriSIn #2 exerts its selective cytotoxicity on human pluripotent stem cells by targeting the expression of topoisomerase II alpha (TOP2A). The proposed signaling pathway involves the transcriptional repression of the TOP2A gene, leading to decreased levels of the TOP2A enzyme. As TOP2A is critical for resolving DNA topological problems during replication and transcription in rapidly dividing cells like hPSCs, its depletion results in catastrophic DNA damage and subsequent apoptosis.



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